molecular formula C21H40N4O4 B12849570 Di-tert-butyl 4,4'-(propane-1,3-diyl)bis(piperazine-1-carboxylate)

Di-tert-butyl 4,4'-(propane-1,3-diyl)bis(piperazine-1-carboxylate)

Cat. No.: B12849570
M. Wt: 412.6 g/mol
InChI Key: IJGWQORDEAIERD-UHFFFAOYSA-N
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Description

Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is a chemical compound with the molecular formula C21H40N4O4 and a molecular weight of 412.57 g/mol . This compound is characterized by the presence of two piperazine rings connected by a propane-1,3-diyl bridge, with each piperazine ring further substituted with a di-tert-butyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of piperazine rings and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C21H40N4O4

Molecular Weight

412.6 g/mol

IUPAC Name

tert-butyl 4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H40N4O4/c1-20(2,3)28-18(26)24-14-10-22(11-15-24)8-7-9-23-12-16-25(17-13-23)19(27)29-21(4,5)6/h7-17H2,1-6H3

InChI Key

IJGWQORDEAIERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCN2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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